PD 142893 was developed as a selective antagonist for the endothelin-B receptor, which plays a critical role in vasoconstriction and blood pressure regulation. The compound is categorized under the broader class of endothelin antagonists, which are being investigated for their therapeutic potential in conditions such as hypertension and heart failure. PD 142893 is available from various suppliers, including MedChemExpress and Sigma-Aldrich, for research purposes only .
The synthesis of PD 142893 typically employs solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of the peptide chain while minimizing the formation of side products. Key parameters in the synthesis include:
PD 142893 has a complex molecular structure characterized by its specific arrangement of atoms that confer its biological activity. The molecular formula is C₁₄H₁₈N₂O₃S, indicating the presence of nitrogen, oxygen, carbon, and sulfur atoms. The structure includes:
Molecular modeling studies can provide insights into how structural modifications might enhance or diminish its activity .
PD 142893 participates in various chemical reactions primarily through its interactions with biological macromolecules. These reactions include:
Research indicates that at certain concentrations, PD 142893 can influence other signaling pathways related to vascular function and inflammation .
The mechanism of action of PD 142893 involves its competitive antagonism at the endothelin-B receptor site. By binding to this receptor, PD 142893 prevents the natural ligand (endothelin) from exerting its effects, which include:
Studies have demonstrated that PD 142893 can significantly alter physiological responses in animal models, providing evidence of its potential therapeutic applications .
PD 142893 exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate experimental conditions when utilizing PD 142893 in research .
PD 142893 has several scientific applications, particularly in pharmacological research:
PD 142893 (CAS 143037-36-9) is a synthetic hexapeptide with the sequence Ac-{d-Dip}-Leu-Asp-Ile-Ile-Trp, where "d-Dip" denotes D-2,2-diphenylglycine. It functions as a competitive antagonist of endothelin (ET) receptors, specifically targeting both ETA and ETB subtypes. This dual-receptor blockade disrupts endothelin-1 (ET-1)-mediated vasoconstriction and endothelial-dependent vasodilation, positioning PD 142893 as a key tool for studying endothelin pathophysiology [1] [5].
PD 142893 exhibits non-selective antagonism against both ETA and ETB receptors, though its inhibitory potency varies across tissues and receptor subtypes. In rat vascular smooth muscle (e.g., renal arteries), PD 142893 competitively inhibits ETB-mediated constriction with moderate affinity (pA₂ ~6.5). Conversely, in vascular endothelial cells (e.g., rat mesenteric beds), it demonstrates significantly higher potency (pA₂ >7.0) against ETB receptors that mediate nitric oxide (NO)-dependent vasodilation [2] [4].
Table 1: Receptor Selectivity Profile of PD 142893 in Experimental Models
Tissue/Receptor | Antagonist Effect | pA₂ Value | Key Study Findings |
---|---|---|---|
Rat renal vasculature (ETB) | Competitive antagonism of S6c-induced constriction | ~6.5 | Parallel rightward shift in dose-response curves |
Rat mesenteric endothelium (ETB) | High-potency blockade of ETB-mediated dilation | >7.0 | Schild analysis confirms endothelial ETB preference |
Rabbit pulmonary artery (ETB) | Weak inhibition of ET-1 constriction | Not calculated | 3-fold antagonism; atypical ETB subtype suspected |
Human umbilical artery | Mixed inhibition of ET-1 and S6b | Variable | Enhanced S6b response at low doses [9] |
This tissue-dependent selectivity suggests the existence of atypical ETB receptor subtypes or differential receptor coupling in endothelial versus smooth muscle cells [2] [9]. Notably, PD 142893’s insurmountable antagonism in certain ETB-dominated tissues (e.g., mesentery) further supports functional heterogeneity among ETB receptors [4].
The hexapeptide backbone (molecular weight: 924.09 g/mol; formula: C₅₀H₆₅N₇O₁₀) enables broad receptor engagement. Key structural features include:
Table 2: Structure-Function Relationships of PD 142893
Structural Element | Role in Antagonism | Impact on Selectivity |
---|---|---|
D-2,2-Diphenylglycine (d-Dip) | Disrupts ETA-selective interactions; steric hindrance | Broadens affinity to ETB |
Leu-Asp segment | Mimics ET-1’s Leu⁶-Asp⁷; competes for receptor docking | Enables dual-receptor binding |
C-terminal Ile-Ile-Trp | Hydrophobic anchoring to receptor subpockets | Stabilizes binding to both ETA/ETB |
Acetylation | Blocks peptide degradation | Prolongs in vivo activity [5] |
Molecular modeling indicates that PD 142893’s linear conformation allows it to occupy the orthosteric binding site of ET receptors without inducing G-protein activation, thereby functioning as a silent antagonist [6].
PD 142893’s non-selectivity enables simultaneous modulation of opposing endothelin pathways:
This dual modulation elucidates endothelin’s biphasic vascular effects:
"PD 142893’s ability to inhibit both vasoconstrictive (smooth muscle ETA/ETB) and vasodilatory (endothelial ETB) receptors reveals the peptide’s utility in dissecting spatial endothelin signaling. Its potency in suppressing endothelial ETB receptors (pA₂ >7.0) exceeds its action on smooth muscle ETB sites (pA₂ ~6.5), suggesting receptor microheterogeneity" [2].
In disease models, PD 142893 attenuates stress-induced hypertension in August rats by normalizing plasma ET-1 overactivity, but fails to inhibit cyclosporin A-induced renal vasoconstriction, indicating context-dependent efficacy [6] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: